molecular formula C10H9BrO6 B2637966 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid CAS No. 833430-97-0

3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid

Cat. No.: B2637966
CAS No.: 833430-97-0
M. Wt: 305.08
InChI Key: CUNDKYVLNWUQCX-UHFFFAOYSA-N
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Description

3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid is an organic compound with a complex structure that includes bromine, carboxymethoxy, and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a methoxybenzoic acid derivative, followed by carboxymethylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The carboxymethylation step can be achieved using chloroacetic acid or its derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like EDCI or DCC.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine and carboxymethoxy groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid is unique due to the presence of both carboxymethoxy and methoxy groups, which provide a combination of hydrophilic and hydrophobic properties. This dual functionality makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO6/c1-16-7-3-5(10(14)15)2-6(11)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDKYVLNWUQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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